N-butyl-6,7-dimethoxy-1-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, chromenyl, and carbothioamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Subsequent functionalization steps introduce the butyl, methoxy, chromenyl, and carbothioamide groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenyl group can be reduced to dihydrochromenyl derivatives.
Substitution: The carbothioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the methoxy groups yields quinones, while reduction of the chromenyl group produces dihydrochromenyl derivatives.
Scientific Research Applications
N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the chromenyl and carbothioamide groups.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Contains the chromenyl group but differs in the rest of the structure.
Uniqueness
N-BUTYL-6,7-DIMETHOXY-1-{[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the chromenyl and carbothioamide groups, along with the tetrahydroisoquinoline core, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H32N2O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-butyl-6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H32N2O5S/c1-5-6-10-28-27(35)29-11-9-18-13-24(31-3)25(32-4)15-21(18)22(29)16-33-19-7-8-20-17(2)12-26(30)34-23(20)14-19/h7-8,12-15,22H,5-6,9-11,16H2,1-4H3,(H,28,35) |
InChI Key |
HRJLTMUDERDEFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC4=C(C=C3)C(=CC(=O)O4)C)OC)OC |
Origin of Product |
United States |
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